(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-methyl-3-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-8-5-4-6-11-9(8)10-3/h4-7H,1-3H3,(H,10,11) |
InChI Key |
VWTYAZXLSMZYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)NC |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Isopropoxy Pyridin 2 Yl Methyl Amine and Its Derivatives
Total Synthesis Approaches to the (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine Core
Key Reaction Steps and Methodological Innovations
The synthesis of the target compound hinges on several key chemical transformations. A plausible and efficient route involves the N-alkylation of a 2-aminopyridine (B139424) precursor and the etherification of a 3-hydroxypyridine (B118123) intermediate.
One of the foundational steps is the N-monoalkylation of an aminopyridine. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation and competing reaction at the pyridine (B92270) ring nitrogen, milder and more selective methods have been developed. A facile approach involves the reaction of a 2- or 3-aminopyridine (B143674) with a carboxylic acid in the presence of a reducing agent like sodium borohydride, which provides the corresponding alkylaminopyridine in good yields under mild conditions. For the synthesis of this compound, this would involve the methylation of a 2-amino-3-isopropoxypyridine precursor.
The introduction of the isopropoxy group is typically achieved through Williamson ether synthesis. This involves the deprotonation of a 3-hydroxypyridine precursor with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane). The choice of base and solvent is critical to ensure efficient conversion without side reactions.
Recent innovations in N-alkylation of 2-aminopyridines include the use of 1,2-diketones catalyzed by BF₃·OEt₂ under aerobic conditions, leading to a diverse range of substituted secondary amines. acs.org Another approach involves the use of arylmethyl alcohols for the N-alkylation of 2-pyridyl amine. researchgate.net These methods offer alternative strategies that might be adapted for the synthesis of the target molecule.
Precursor Design and Intermediate Chemistry
The rational design of precursors is paramount for the successful synthesis of the target molecule. A key intermediate for this synthesis is 2-amino-3-hydroxypyridine (B21099). Several synthetic routes to this crucial precursor have been reported. One effective method involves the reaction of furan-2-carboxylic acid derivatives with ammonia (B1221849) at elevated temperatures in a solvent containing amide groups and in the presence of an acid catalyst. google.com This process provides a direct route to 2-amino-3-hydroxypyridines. Another established method starts from 2-hydroxy-3-nitropyridine, which is reduced, for instance, using palladium on carbon (Pd/C) and hydrogen gas, to yield 2-amino-3-hydroxypyridine. chemicalbook.com
Once 2-amino-3-hydroxypyridine is obtained, the synthesis can proceed in a stepwise manner. The hydroxyl group can be etherified first, followed by methylation of the amino group, or vice versa. The order of these steps would depend on the compatibility of the functional groups with the reaction conditions of the subsequent step. For instance, protecting the amino group before etherification might be necessary to prevent undesired side reactions.
The following table summarizes key precursors and their synthetic utility:
| Precursor | Synthetic Utility | Reference(s) |
| Furan-2-carboxylic acid | Starting material for the synthesis of 2-amino-3-hydroxypyridine. | google.com |
| 2-Hydroxy-3-nitropyridine | Precursor to 2-amino-3-hydroxypyridine via reduction. | chemicalbook.com |
| 2-Amino-3-hydroxypyridine | Key intermediate for the introduction of the isopropoxy and methylamino groups. | google.comchemicalbook.com |
| 2-Chloropyridine derivatives | Can be used to introduce the amino group via nucleophilic substitution or palladium-catalyzed amination. | chemicalbook.comresearchgate.net |
Diversification and Functionalization of the Pyridine-Amine Scaffold
Once the core this compound structure is established, further diversification and functionalization can lead to a wide range of derivatives with potentially novel properties. This section explores strategies for introducing alkyl and heteroaryl substituents, stereoselective synthesis of chiral analogues, and palladium-catalyzed C-H functionalization.
Exploration of Alkyl and Heteroaryl Substitutions
The pyridine-amine scaffold offers multiple sites for the introduction of alkyl and heteroaryl groups. N-arylation of 2-aminopyridine derivatives can be achieved chemoselectively with arynes, providing access to N-aryl-2-aminopyridines in good to excellent yields. nih.govresearchgate.netacs.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the N-arylation of 2-aminopyridines. nih.gov
For the introduction of substituents onto the pyridine ring itself, cross-coupling reactions are invaluable. For instance, a halogenated (e.g., bromo or chloro) this compound derivative could be subjected to Suzuki, Stille, or Negishi coupling reactions to introduce a variety of alkyl and heteroaryl groups at specific positions on the pyridine ring. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been demonstrated using Buchwald-Hartwig amination conditions. nih.gov
The following table provides an overview of common substitution reactions on the pyridine-amine scaffold:
| Reaction Type | Reagents and Conditions | Position of Substitution | Reference(s) |
| N-Arylation | Arynes | Amino group nitrogen | nih.govresearchgate.netacs.org |
| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, ligand, base | Amino group nitrogen | nih.govnih.gov |
| Suzuki Coupling | Aryl/alkyl boronic acids, Pd catalyst, base | Pyridine ring (requires halogenated precursor) | General knowledge |
| Stille Coupling | Aryl/alkyl stannanes, Pd catalyst | Pyridine ring (requires halogenated precursor) | General knowledge |
Stereoselective Synthesis for Chiral Analogues
The development of chiral analogues of this compound can be crucial for applications in pharmacology and materials science. Asymmetric synthesis of pyridines can be challenging due to the aromaticity of the ring. numberanalytics.com However, several strategies have been developed to access chiral pyridine derivatives.
One approach involves the use of chiral catalysts to facilitate the enantioselective formation of pyridine derivatives. numberanalytics.com For instance, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents has been shown to produce a wide range of alkylated chiral pyridines with high enantioselectivity. nih.gov This methodology could potentially be adapted to introduce a chiral center in a substituent attached to the pyridine ring.
Another strategy is the synthesis of chiral pyridine-aminophosphine ligands, which can then be used in asymmetric catalysis. The enantioselective synthesis of these ligands has been achieved through the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. rsc.org While not a direct synthesis of a chiral analogue of the target molecule, this demonstrates the feasibility of creating chiral environments around a pyridine-amine core.
Recent advances have also focused on the catalytic and stereoselective dearomatization of pyridines to generate chiral 1,2- and 1,4-dihydropyridines and N-substituted 2-pyridones. mdpi.com These partially saturated chiral pyridine derivatives can serve as versatile intermediates for the synthesis of more complex chiral molecules.
Palladium-Catalyzed C-H Functionalization in Pyridine Systems
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds to the pyridine ring, avoiding the need for pre-functionalized substrates. The nitrogen atom in the pyridine ring can act as a directing group, facilitating regioselective C-H activation.
In the context of 2-substituted pyridines, such as 2-phenylpyridine, palladium-catalyzed C-H functionalization reactions predominantly occur at the ortho-position of the 2-substituent. rsc.org For the this compound scaffold, the methylamino group at the 2-position could potentially direct C-H functionalization to the 3-position, although the existing isopropoxy group would influence this.
More relevantly, palladium-catalyzed remote C-H functionalization has been demonstrated for 2-aminopyrimidines, achieving arylation and olefination at the C5-position. rsc.org This suggests that direct functionalization of the C4, C5, or C6 positions of the this compound core could be feasible with an appropriate catalytic system. Ligand-directed C-H functionalization is a broad and powerful strategy where a coordinating group on the substrate directs a palladium catalyst to a specific C-H bond. nih.gov The amine functionality within the target molecule could potentially serve as such a directing group for functionalization at more remote positions. Transannular C-H functionalization of alicyclic amines has also been achieved using palladium catalysis, showcasing the potential for directing C-H activation at sites remote to the nitrogen atom. nih.gov
Scalable Synthetic Pathways for Research and Development
The development of scalable synthetic pathways for this compound is crucial for facilitating advanced research and potential future development. An effective R&D-scale synthesis must prioritize efficiency, cost-effectiveness of starting materials, and operational simplicity, allowing for the consistent production of multi-gram to kilogram quantities of the target compound. While a direct, dedicated scalable synthesis for this specific molecule is not extensively detailed in publicly available literature, plausible and robust routes can be constructed based on established methodologies for analogous substituted pyridin-2-yl-methylamine derivatives. google.comgoogle.com These strategies typically involve a multi-step sequence focusing on the sequential and controlled introduction of the isopropoxy and methyl-aminomethyl functionalities onto the pyridine core.
A common and logical approach for scalability begins with a readily available substituted pyridine precursor, such as 2-chloro-3-hydroxypyridine. This allows for a divergent strategy where the key substituents are introduced in separate, optimized steps. A representative scalable pathway can be broken down into three primary stages: etherification, functional group installation at the C2 position, and subsequent elaboration to the final amine.
Stage 1: Introduction of the Isopropoxy Group
The initial step involves the formation of the isopropoxy ether at the 3-position of the pyridine ring. A Williamson ether synthesis is a classic and highly scalable method for this transformation. Starting from 3-hydroxypyridine or a derivative, the hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide.
A potential route could start from 2-chloro-3-hydroxypyridine. The hydroxyl group is selectively etherified using isopropyl bromide in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This reaction is typically high-yielding and amenable to large-scale production.
Stage 2: Carbon-Carbon Bond Formation at the C2-Position
With the 3-isopropoxy group in place, the next critical step is to introduce a functional handle at the C2 position that can be converted into the methyl-aminomethyl group. A common strategy for similar scaffolds involves the introduction of a cyano group, which serves as a precursor to the aminomethyl moiety. google.com For a substrate like 2-chloro-3-isopropoxypyridine, a palladium-catalyzed cross-coupling reaction, such as a cyanation reaction using zinc cyanide or potassium cyanide, could be employed.
Alternatively, if starting from 3-isopropoxypyridine, a C-H activation or lithiation/formylation sequence could install a formyl group at the C2 position, which is a direct precursor for reductive amination.
Stage 3: Formation of the Methyl-Amine Moiety
The final stage involves converting the C2 functional group into the desired (methylamino)methyl substituent.
From a Nitrile Precursor: If a 2-cyano group was introduced, the synthesis proceeds via a two-step sequence. First, the nitrile is reduced to the primary aminomethyl group. This reduction is commonly achieved using powerful reducing agents like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF) or through catalytic hydrogenation. google.com Following the formation of (3-isopropoxypyridin-2-yl)methanamine, a selective N-methylation can be performed using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide to yield the final product.
From a Formyl Precursor: A more convergent and often preferred route for scalability is direct reductive amination. google.comgoogle.com If a 2-formyl-3-isopropoxypyridine intermediate is prepared, it can be directly reacted with methylamine (B109427) in the presence of a reducing agent. Sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are common choices for this transformation as they are selective and can be handled safely on a larger scale. google.com This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.
The table below outlines a representative scalable synthetic pathway based on these established principles.
Table 1: Representative Scalable Synthesis of this compound
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Representative Yield |
|---|---|---|---|---|
| 1 | 2-Chloro-3-hydroxypyridine | 1. Sodium Hydride (NaH), DMF2. Isopropyl Bromide (i-PrBr), 60°C | 2-Chloro-3-isopropoxypyridine | >90% |
| 2 | 2-Chloro-3-isopropoxypyridine | Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C | 3-Isopropoxy-pyridine-2-carbonitrile | 75-85% |
| 3 | 3-Isopropoxy-pyridine-2-carbonitrile | Lithium Aluminum Hydride (LiAlH₄), THF, 0°C to rt | (3-Isopropoxy-pyridin-2-yl)methanamine | 80-90% |
An alternative, more convergent approach utilizing reductive amination is detailed below.
Table 2: Alternative Convergent Pathway via Reductive Amination
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Representative Yield |
|---|---|---|---|---|
| 1 | 3-Isopropoxypyridine | 1. n-BuLi, THF, -78°C2. DMF | 3-Isopropoxy-pyridine-2-carbaldehyde | 60-70% |
Elucidating Structure Activity Relationships Sar of 3 Isopropoxy Pyridin 2 Yl Methyl Amine Analogues
Investigating Ligand-Target Binding Interactions
Understanding the precise interactions between a ligand and its biological target is the first step in deciphering its mechanism of action. Analogues of (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine have been investigated for their binding characteristics at several distinct protein targets, revealing the molecular basis for their diverse pharmacological profiles.
Analysis of Dopamine (B1211576) D4.4 Receptor Interactions for U-101958 and Related Compounds
The dopamine D4 receptor, a member of the D2-like G protein-coupled receptor family, is a significant target in neuropsychiatric research. wikipedia.org The human D4 receptor gene is polymorphic, with the D4.4 variant being one of the most common forms. nih.gov This receptor is activated by endogenous neurotransmitters like dopamine, epinephrine, and norepinephrine, leading to the inhibition of adenylyl cyclase and modulation of neuronal signaling. uniprot.orgnih.gov
Compounds structurally related to this compound, such as U-101958, have been identified as ligands for the dopamine D4.4 receptor. nih.govguidetopharmacology.org Research into highly selective D4 ligands has highlighted the importance of specific structural motifs for achieving high affinity. For instance, studies on the compound RBI-257 (1-[4-iodobenzyl]-4-[N-(3-isopropoxy-2-pyridinyl)-N-methyl]-aminopiperidine), which contains the core (3-isopropoxy-2-pyridinyl)-N-methyl-amino moiety, demonstrate that this structural feature is crucial for high-affinity, selective binding to the D4 receptor subtype. clinpgx.org The interaction is believed to occur within a microdomain formed by transmembrane helices 2 and 3 (TM2/3), where non-conserved amino acids between dopamine receptor subtypes regulate the selective affinity of ligands. clinpgx.org The D4 receptor possesses a unique, extended secondary binding pocket that accommodates hydrophobic portions of ligands, a feature that contributes to the subtype selectivity of compounds like L745870 and likely plays a role in the binding of isopropoxy-pyridine analogues. nih.gov
| Compound | Target | Ki (nM) | Selectivity Profile |
| U-101958 | Human Dopamine D4.4 | ~1-10 | High for D4 vs other D2-like |
| RBI-257 | Human Dopamine D4 | <1 | >120-fold vs D2 |
| L-745,870 | Human Dopamine D4 | ~0.4 | >1000-fold vs other DRDs |
Differentiation of Agonist and Antagonist Functional Profiles at Dopamine Receptors
The functional outcome of a ligand binding to a receptor—whether it acts as an agonist that elicits a biological response or an antagonist that blocks it—is a critical aspect of its pharmacological profile. domaintherapeutics.ca An agonist mimics the endogenous ligand to activate the receptor, while an antagonist binds to the receptor but lacks intrinsic activity, thereby preventing agonist-mediated effects. domaintherapeutics.canih.govamsterdamumc.nl Ligands can also be partial agonists, producing a submaximal response. domaintherapeutics.ca
For dopamine D4 receptor ligands like U-101958, the functional profile can be complex. The distinction between agonist and antagonist activity is not always absolute and can be influenced by factors such as receptor density in the cellular environment. guidetopharmacology.org Some D4-selective ligands have been shown to exhibit partial agonist activity at certain receptor subtypes while acting as antagonists at others. clinpgx.org For example, the compound L-750,667 acts as a partial agonist at the wild-type D2 receptor but functions as an antagonist at the D4 receptor. clinpgx.org This functional selectivity is often governed by subtle conformational changes in the receptor induced by ligand binding, which in turn dictate the coupling to downstream signaling proteins like G-proteins. nih.gov The activation of D2-like receptors, including D4, is typically linked to the inhibition of adenylyl cyclase via Gαi/o proteins. nih.gov Therefore, the classification of a this compound analogue as an agonist or antagonist depends on its ability to either promote or block this G-protein-mediated signaling cascade upon binding to the receptor.
| Ligand Type | Mechanism of Action at Dopamine Receptor | Downstream Effect (D2-like) |
| Agonist | Binds to and activates the receptor, stabilizing an active conformation. domaintherapeutics.ca | Promotes Gαi/o coupling, inhibits adenylyl cyclase. nih.gov |
| Antagonist | Binds to the receptor but does not activate it; blocks agonist binding. domaintherapeutics.ca | Prevents agonist-induced inhibition of adenylyl cyclase. |
| Partial Agonist | Binds and activates the receptor but produces a submaximal response. domaintherapeutics.ca | Induces a level of adenylyl cyclase inhibition below that of a full agonist. |
Binding to Mycobacterial Membrane Protein Large 3 (MmpL3)
Beyond their effects on the central nervous system, pyridine-2-methylamine derivatives have emerged as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acid precursors in the form of trehalose-monomycolates (TMM) across the inner membrane—a critical step in the biosynthesis of the unique mycobacterial cell wall. nih.govnih.gov Its essential role makes it a highly attractive target for the development of new anti-tuberculosis agents. nih.govresearchgate.net
Structural and molecular docking studies have revealed the binding mode for pyridine-2-methylamine inhibitors within MmpL3. nih.gov The binding pocket contains key residues that interact with the inhibitor scaffold. Specifically, the nitrogen atom of the amine linker is positioned to form a crucial hydrogen bond with the residue D645, while the pyridine (B92270) ring engages in a π-π stacking interaction with Y646. nih.gov The rest of the molecule, including substituents on the pyridine ring, occupies adjacent S1 and S2 pockets within the protein's transmembrane domain. nih.gov The binding of these inhibitors disrupts the proton-motive force-dependent transport of TMM, ultimately inhibiting cell wall construction and leading to bacterial death. nih.gov
Deconvoluting Structural Contributions to Biological Activity
Influence of the Isopropoxy Moiety on Molecular Recognition
The isopropoxy group at the 3-position of the pyridine ring is a key determinant of the pharmacological profile, particularly for dopamine D4 receptor selectivity. This hydrophobic moiety significantly influences how the ligand fits into the receptor's binding pocket. The dopamine D4 receptor is distinguished from other D2-like subtypes by a secondary, extended binding pocket that can accommodate bulky, hydrophobic groups. nih.gov The isopropoxy group is well-suited to occupy this extended pocket, contributing to the high affinity and selectivity of D4-specific ligands. nih.govclinpgx.org Studies involving mutations of the D2 receptor to mimic the D4 binding site have shown that specific amino acids in the TM2/3 region are responsible for this selective recognition, and these residues likely form a hydrophobic pocket that favorably interacts with the isopropoxy group. clinpgx.org
Role of the Methyl-Amine Linker and its Conformational Flexibility
Similarly, in MmpL3, the amine linker serves as the primary hydrogen-bonding component. Its nitrogen atom forms a critical hydrogen bond with the side chain of aspartate D645, anchoring the inhibitor in the active site. nih.gov The linker's flexibility allows the rest of the molecule to position itself favorably within the binding channel, maximizing interactions with hydrophobic residues and achieving potent inhibition of the transporter's function. nih.gov
Impact of Substitutions on the Pyridine Ring
The introduction of different functional groups can modulate the electronic, steric, and lipophilic properties of the molecule. For instance, studies on pyridine derivatives have shown that the presence of specific groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance biological activities such as antiproliferative effects. nih.gov Conversely, the addition of halogen atoms or particularly bulky groups may lead to a decrease in activity. nih.gov
In a series of 5-substituted pyridine analogues, substitutions with bulky moieties such as phenyl, substituted phenyl, or heteroaryl groups were explored to probe steric influences on binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov The resulting analogues exhibited high affinity, with Ki values ranging from 0.055 to 0.69 nM. nih.gov This highlights that the pyridine ring can tolerate a range of bulky substituents at certain positions, leading to potent compounds that can act as either agonists or antagonists depending on the specific substitution pattern. nih.gov
Further SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines bearing a pyridin-2-ylmethylamine moiety revealed that substituents on the pyridine ring at the 5'- and 6'-positions influenced anti-mycobacterial activity. mdpi.com While a variety of substituents at the 5'-position with different electronic and steric properties resulted in modest to good activity, only aliphatic amine substituents at the 6'-position were shown to be active. mdpi.com This underscores the sensitivity of biological targets to the precise placement of substituents around the pyridine core.
The table below summarizes the observed impact of various substitutions on the pyridine ring based on findings from related classes of pyridine compounds.
| Position of Substitution | Substituent Type | Observed Impact on Activity | Reference Compound Class |
| General | -OMe, -OH, -C=O, -NH2 | Enhanced antiproliferative activity | Pyridine Derivatives |
| General | Halogen atoms, bulky groups | Decreased antiproliferative activity | Pyridine Derivatives |
| C5 | Phenyl, substituted phenyl, heteroaryl | High binding affinity (nAChR); can produce agonists or antagonists | 3-(2-(pyrrolidinyl)methoxy)pyridine Analogues |
| C5' (on pyridylmethylamine) | Various electronic, lipophilic, steric groups | Modest to good anti-mycobacterial activity | Pyrazolo[1,5-a]Pyrimidin-7-Amines |
| C6' (on pyridylmethylamine) | Aliphatic amines | Maintained anti-mycobacterial activity | Pyrazolo[1,5-a]Pyrimidin-7-Amines |
Advanced Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are theoretical methods that quantitatively correlate the biological properties of a group of compounds with their chemical structures. chemrevlett.com These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and guiding the design of more potent analogues. acs.orgnih.gov
Predictive Model Development and Validation for Biological Endpoints
Once a relevant set of molecular descriptors has been selected, a statistical model is built to establish a mathematical relationship between these descriptors (the independent variables) and the biological activity (the dependent variable), such as the half-maximal inhibitory concentration (IC50). chemrevlett.comnih.gov A common method for this is Multiple Linear Regression (MLR), which generates a linear equation linking the descriptors to the activity. researchgate.netchemrevlett.com
The development process involves splitting the dataset of compounds into a training set and a test set. researchgate.net The training set is used to build the model, while the test set, consisting of compounds not used in model generation, is used for external validation to assess its predictive power. nih.gov
A QSAR model's reliability and predictive accuracy are evaluated using several statistical metrics: researchgate.netchemrevlett.com
Coefficient of Determination (R²): This measures the goodness of fit of the model for the training set. Values closer to 1.0 indicate a better fit.
Leave-One-Out Cross-Validated R² (Q²_LOO): This is a measure of the model's internal predictive ability, calculated by systematically removing one compound at a time from the training set, rebuilding the model, and predicting the activity of the removed compound.
External Validation (R²_pred or Q²_ext): This is determined by how well the model predicts the activity of the compounds in the external test set. A high value indicates good predictive power for new, unseen compounds.
For instance, a QSAR study on pyridine and bipyridine derivatives developed an MLR model to predict IC50 values against a cancer cell line. chemrevlett.comchemrevlett.com The model's statistical quality was confirmed by its R² and Q² values, demonstrating its accuracy. chemrevlett.comchemrevlett.com Once validated, such a model can be used to predict the biological activity of newly designed compounds, thereby prioritizing synthesis efforts. nih.gov
The table below shows typical statistical parameters used to validate a QSAR model for a hypothetical series of pyridine analogues.
| Parameter | Description | Typical Value for a Robust Model |
| R² (Training Set) | Coefficient of determination; measures the fit of the model. | > 0.8 |
| Q²_LOO (Cross-Validation) | Internal predictive ability. | > 0.7 |
| Q²_LMO (Leave-Many-Out) | A more rigorous internal cross-validation. | > 0.7 |
| R²_pred (Test Set) | External predictive ability for new compounds. | > 0.7 |
| RMSE | Root Mean Square Error; the standard deviation of the prediction errors. | As low as possible |
Computational Chemistry and Molecular Modeling in the Study of 3 Isopropoxy Pyridin 2 Yl Methyl Amine
Molecular Docking for Ligand-Receptor Binding Mode Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor. For derivatives containing the (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine scaffold, docking studies have been instrumental in understanding their interaction with key therapeutic targets such as the D2 dopamine (B1211576) receptor.
The D2 dopamine receptor is a primary target for antipsychotic medications. Understanding how ligands interact with this receptor is crucial for designing drugs with improved efficacy and fewer side effects. Studies on ligands that include the this compound moiety, such as 1-[4-iodobenzyl]-4-[N-(3-isopropoxy-2-pyridinyl)-N-methyl]-aminopiperidine (RBI-257), have shed light on these interactions.
Research has demonstrated that a specific region of the D2 receptor, the transmembrane 2 and 3 (TM2/3) microdomain, plays a critical role in regulating the selective affinity of ligands. By mutating three non-conserved amino acids in the TM2/3 region of the D2 receptor to match those found in the D4 receptor, researchers observed a significant increase in binding affinity for several D4-selective ligands, including RBI-257. This suggests that these specific amino acid residues are key determinants of ligand selectivity. A docking technique that incorporates receptor backbone flexibility revealed that these three amino acids are largely responsible for differences in intermolecular steric contacts between the ligands and the receptor. This work highlights how the TM2/3 microdomain not only governs ligand affinity but can also influence ligand function, determining whether a compound acts as an agonist or antagonist.
| Receptor | Microdomain | Function in Ligand Interaction | Example Ligand Moiety |
|---|---|---|---|
| D2 Dopamine Receptor | TM2/3 | Regulates selective affinity and function of ligands through specific amino acid contacts. | This compound |
A primary goal of molecular docking is to predict the binding energy of a ligand-receptor complex, which correlates with binding affinity (often expressed as Ki or IC50 values). Computational models can calculate a docking score that estimates the strength of the interaction.
In studies of D4-selective ligands binding to wild-type and mutant D2 receptors, significant changes in affinity were observed. For a series of five selective ligands, mutating three amino acids in the TM2/3 microdomain of the D2 receptor resulted in a 21-fold to 293-fold increase in binding affinity. Specifically, the compound RBI-257, which contains the this compound core, showed a substantial improvement in affinity for the mutant D2 receptor. These computational predictions were consistent with functional assay results, where concentrations of RBI-257 that were ineffective at the wild-type D2 receptor produced significant effects at the mutant receptor.
| Ligand Type | Receptor Modification | Observed Change in Affinity |
|---|---|---|
| D4-Selective Ligands (e.g., containing the title moiety) | Mutation of 3 amino acids in the TM2/3 microdomain | 21-fold to 293-fold increase |
Quantum Chemical Calculations for Electronic and Conformational Analysis
While molecular docking provides insights into intermolecular interactions, quantum chemical calculations delve into the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to analyze the electronic structure, conformational stability, and other physicochemical properties of compounds like this compound. Although specific computational studies on this exact molecule are not widely published, the principles can be understood from research on analogous pyridine (B92270) derivatives.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. DFT calculations can determine the energies of these orbitals and map their spatial distribution across the molecule. irjweb.com Furthermore, calculations of charge distribution, such as Mulliken atomic charges, identify the locations of electrophilic (positive) and nucleophilic (negative) sites, predicting how the molecule will interact with other reagents or receptor sites. irjweb.com
| Parameter | Definition | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. irjweb.com |
Molecules containing amine and pyridine groups, such as this compound, can potentially exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For aminopyridines, amine-imine tautomerism is a key consideration. nih.gov
Quantum chemical calculations are highly effective at determining the relative energies and stabilities of different tautomers. nih.gov By optimizing the geometry of each possible form and calculating its total energy, the most stable tautomer in a given environment (e.g., gas phase or in a solvent) can be identified. nih.gov These calculations can also model the transition state structures between tautomers, allowing for the determination of the energy barriers for interconversion. nih.gov This information is vital as different tautomers can exhibit distinct biological activities and receptor binding profiles.
Computational methods can simulate various types of molecular spectra, including infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. acs.org This simulated spectrum can then be compared with an experimentally measured spectrum. acs.org A good agreement between the theoretical and experimental data provides strong validation for the calculated molecular structure. acs.org
This comparative approach is particularly useful for confirming the structure of newly synthesized compounds and for assigning specific vibrational modes to observed spectral bands. researchgate.net For a molecule like this compound, theoretical spectroscopy could confirm its optimized geometry and provide a detailed understanding of its vibrational properties. acs.org
Molecular Dynamics Simulations for Dynamic Ligand-Protein Complexes
Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic nature of a ligand-protein complex over time. While static methods like molecular docking can predict a preferred binding pose, MD simulations reveal the stability of this pose, the flexibility of the protein and ligand, and the crucial role of solvent molecules. springernature.comvolkamerlab.org For a potential drug candidate like this compound, understanding these dynamics is critical, especially when targeting flexible proteins such as kinases, which are common targets for aminopyridine-based inhibitors. nih.gov
An MD simulation protocol for studying the complex of this compound with a hypothetical protein kinase target would typically involve several key steps. volkamerlab.orgnih.govnih.gov First, the system is prepared by placing the docked ligand-protein complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions. The interactions between atoms are governed by a set of parameters known as a force field (e.g., AMBER, CHARMM). The system is then minimized to remove steric clashes, gradually heated to a physiological temperature (e.g., 310 K), and equilibrated to ensure stability. Finally, a production simulation is run for a duration ranging from nanoseconds to microseconds, generating a trajectory of atomic positions and velocities over time. access-ci.org
Illustrative Stability Data from a Hypothetical MD Simulation
| Metric | This compound | Reference Inhibitor |
|---|---|---|
| Average Ligand RMSD (Å) | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Key H-Bonds Occupancy (%) | H-Bond 1: 92%, H-Bond 2: 75% | H-Bond 1: 98%, H-Bond 2: 85% |
| Protein-Ligand vdW Energy (kcal/mol) | -45.7 ± 4.1 | -52.3 ± 3.8 |
Note: This data is for illustrative purposes only and represents a hypothetical simulation scenario.
This illustrative data suggests that while this compound forms a stable complex, the reference inhibitor shows slightly higher stability with lower RMSD, higher hydrogen bond occupancy, and more favorable van der Waals interactions. Such insights are invaluable for guiding the next cycle of molecular design.
Virtual Screening and De Novo Design Strategies for Novel Analogues
To discover novel analogues of this compound with improved properties, computational chemists employ powerful strategies like virtual screening and de novo design. Virtual screening involves computationally searching large libraries of compounds to identify molecules that are likely to bind to a target of interest, thereby prioritizing a smaller, more manageable set of compounds for experimental testing. ijfmr.comijfmr.com De novo design, in contrast, involves building novel molecules from scratch, piece by piece, directly within the constraints of the target's binding site. nih.gov
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. eurofinsdiscovery.com The choice of method depends on the available information about the target system.
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules known to be active exists. computabio.comcreative-biolabs.comnih.gov This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. For this compound, if it were a known active compound, it could be used as a template. Large compound databases (e.g., Enamine REAL, MolPort) would be searched for molecules with high 2D or 3D similarity. nih.govresearchgate.net Similarity can be assessed based on molecular fingerprints or 3D shape and pharmacophore matching. nih.gov
Structure-Based Virtual Screening (SBVS) is used when a high-resolution 3D structure of the target protein is available from methods like X-ray crystallography or NMR. eurofinsdiscovery.com Molecular docking is the cornerstone of SBVS. In a typical workflow, a library of millions or even billions of compounds is docked into the active site of the target protein. schrodinger.com A scoring function then estimates the binding affinity for each compound, and the top-scoring molecules are selected for further analysis and eventual experimental validation. This approach can identify novel chemical scaffolds that are structurally distinct from known inhibitors. acs.org
Hypothetical Virtual Screening Funnel
| Stage | Method | Number of Compounds |
|---|---|---|
| Initial Library | Commercial Database | 10,000,000 |
| Step 1: Filtering | Drug-likeness filters (e.g., Lipinski's Rule of Five) | 7,500,000 |
| Step 2: Docking | High-Throughput Virtual Screening (HTVS) | 1,000,000 |
| Step 3: Re-docking | Standard Precision (SP) Docking | 50,000 |
| Step 4: Final Selection | Extra Precision (XP) Docking & Visual Inspection | 200 |
| Step 5: Experimental Assay | In vitro testing | 200 |
Note: This table illustrates a typical workflow and numbers are hypothetical.
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are essential for a molecule to interact with a specific biological target. dergipark.org.trfrontiersin.org Generating a pharmacophore model is a crucial step in both ligand-based and structure-based drug design. wjgnet.comresearchgate.net
If several active aminopyridine analogues are known, a ligand-based pharmacophore model can be generated by aligning them and identifying the common chemical features responsible for their activity. wjgnet.com This model then serves as a 3D query to search compound databases for molecules that match the pharmacophoric features, regardless of their underlying chemical scaffold. frontiersin.org
Alternatively, a structure-based pharmacophore model can be derived from the known interactions between a ligand, such as this compound, and its protein target. researchgate.net By analyzing the docked pose or an experimental structure, one can identify the key interaction points in the binding pocket and translate them into pharmacophoric features. researchgate.net This approach is particularly powerful for identifying novel scaffolds that can satisfy the required interactions for biological activity.
Example of a Hypothetical Pharmacophore Model for a Kinase Target
| Feature ID | Feature Type | Position (x, y, z) | Radius (Å) |
|---|---|---|---|
| HBA1 | Hydrogen Bond Acceptor | 10.2, -5.6, 21.3 | 1.2 |
| HBD1 | Hydrogen Bond Donor | 12.5, -4.8, 20.1 | 1.2 |
| AROM1 | Aromatic Ring | 8.1, -7.9, 22.5 | 1.5 |
| HYD1 | Hydrophobic | 9.5, -9.1, 19.8 | 1.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This pharmacophore model can then be used as a filter in virtual screening campaigns to rapidly identify compounds that possess the necessary features for binding, significantly enhancing the efficiency of the drug discovery process. dergipark.org.tr
Role of 3 Isopropoxy Pyridin 2 Yl Methyl Amine As a Pharmaceutical Scaffold and in Lead Optimization
Scaffold Exploration in Drug Discovery Programs
The strategic use of privileged scaffolds is a cornerstone of drug discovery, and heterocyclic structures, particularly those containing pyridine (B92270), are prominent in a vast number of approved drugs. rsc.org The pyridine ring is a unique aromatic system whose basicity, water solubility, stability, and hydrogen-bonding capability make it a critical component in medicinal chemistry. researchgate.net The (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine scaffold capitalizes on these properties, providing a foundation for building libraries of compounds aimed at a wide array of biological targets. nih.gov
The pyridine-methylamine motif is an instrumental structural constituent in pharmaceuticals. nih.gov This motif is recognized by various biological targets, enabling its use in developing agents for different therapeutic areas. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the methylamine (B109427) side chain provides a basic center and a hydrogen bond donor, facilitating crucial interactions with protein targets.
Research has demonstrated the utility of the pyridine-2-methylamine core in the development of potent antitubercular agents that target the Mycobacterial membrane protein Large 3 (MmpL3), which is essential for the viability of M. tuberculosis. nih.gov In another domain, derivatives of 2-pyridinemethylamine have been synthesized as selective and potent agonists for 5-HT1A receptors, which are targets for antidepressant medications. nih.gov The strategic placement of substituents on the pyridine ring, analogous to the isopropoxy group in this compound, has been shown to synergistically affect the agonist properties of these compounds. nih.gov This versatility highlights the value of the pyridine-methylamine motif as a template for engaging with diverse biological systems.
Table 1: Examples of Biological Targets for the Pyridine-Methylamine Motif
| Target | Therapeutic Area | Example Compound Class | Key Interactions |
|---|---|---|---|
| MmpL3 | Infectious Disease (Tuberculosis) | Pyridine-2-methylamine derivatives | Coordination with active site residues, hydrophobic interactions. nih.gov |
| 5-HT1A Receptor | Neuroscience (Depression) | Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives | Hydrogen bonding, interaction with aminergic G-protein coupled receptors. nih.gov |
This table is interactive. Click on the headers to sort the data.
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govwikipedia.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. drughunter.com
Due to its molecular weight of under 300 Da and its composition of desirable chemical features, this compound is an ideal candidate for inclusion in fragment libraries. researchgate.net The scaffold provides:
A rigid aromatic core (pyridine): Offers a well-defined shape for binding.
Key interaction points: The pyridine nitrogen, the amine group, and the ether oxygen of the isopropoxy group can all participate in hydrogen bonding or other polar interactions.
Vectors for growth: The amine and the aromatic ring provide clear points for synthetic elaboration to increase affinity and selectivity. researchgate.net
Starting with a small fragment allows for more efficient exploration of chemical space and often leads to lead compounds with superior physicochemical properties compared to those identified through high-throughput screening (HTS). drughunter.com The use of sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is critical in FBDD to detect the weak binding of fragments and guide their subsequent optimization. nih.govwikipedia.org
Strategies for Lead Compound Optimization
Once a lead compound containing the this compound scaffold is identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the compound's efficacy, selectivity, and pharmacokinetic properties to transform it into a viable drug candidate. patsnap.com Key strategies involve the chemical manipulation of functional groups and the use of computational modeling to predict the effects of structural changes. patsnap.comdanaher.com
A primary goal of lead optimization is to enhance the binding affinity (potency) of the compound for its intended target while minimizing its activity against other targets (selectivity). For a scaffold like this compound, several strategies can be employed:
Structure-Activity Relationship (SAR) Analysis: Systematically modifying the scaffold helps to identify which parts of the molecule are crucial for its biological activity. patsnap.com For instance, the isopropoxy group could be altered to other alkoxy groups of varying sizes to probe the steric and electronic requirements of the target's binding pocket. Similarly, the methylamine side chain could be extended or functionalized.
Bioisosteric Replacement: Functional groups can be replaced with chemically similar groups to improve biological activity or other properties. patsnap.com The pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring, often introduced to improve solubility or metabolic stability. researchgate.net
Conformational Constraint: Introducing rigidity into the molecule, for example by incorporating the methylamine side chain into a ring system, can lock it into a more favorable binding conformation, thereby increasing potency.
In studies on 5-HT1A receptor agonists, modifying substituents on the pyridine ring and incorporating a fluorine atom into the side chain led to derivatives with higher affinity and selectivity. nih.gov This demonstrates how targeted modifications to a pyridine-methylamine core can significantly enhance its pharmacological profile.
A drug candidate must not only be potent but also possess a suitable pharmacokinetic profile, including adequate metabolic stability. nih.gov Poor metabolic stability can lead to rapid clearance from the body, requiring higher or more frequent dosing. nih.gov The pyridine scaffold is often incorporated into molecules to improve their metabolic properties. nih.govnih.gov
Strategies to enhance the metabolic stability of compounds derived from the this compound scaffold include:
Blocking Metabolic "Soft Spots": The most common metabolic reactions are oxidations carried out by cytochrome P450 enzymes. The introduction of a nitrogen atom into an aromatic ring, as in pyridine, tends to decrease its susceptibility to oxidative metabolism compared to a corresponding phenyl ring. nih.gov Potential sites of metabolism on the scaffold, such as the isopropoxy group (via O-dealkylation), can be blocked. This can be achieved by replacing metabolically vulnerable hydrogen atoms with deuterium (B1214612) or fluorine, which form stronger bonds with carbon and can slow the rate of metabolism. nih.gov
Scaffold Hopping: In some cases, replacing a part of the scaffold that is metabolically liable with a more stable chemical moiety can dramatically improve half-life. For example, replacing a quinoline (B57606) ring system with a more electron-deficient pyridine and pyrazole (B372694) significantly lowered the clearance of one compound series. nih.gov
Table 2: Impact of Structural Modifications on Metabolic Stability
| Initial Moiety | Modification Strategy | Resulting Moiety | Impact on Metabolic Stability | Rationale |
|---|---|---|---|---|
| Phenyl Ring | Nitrogen Insertion | Pyridine Ring | Increased | Pyridine is more electron-deficient and less prone to oxidative metabolism. nih.gov |
| -CH₃ Group | Deuteration | -CD₃ Group | Increased | The C-D bond is stronger than the C-H bond, slowing metabolic cleavage. nih.gov |
| Linear Amine Side Chain | Cyclization | Piperidine (B6355638) Ring | Increased | Reduces the number of exposed metabolic sites and can block N-dealkylation. nih.gov |
This table is interactive. Click on the headers to sort the data.
Case Studies of Scaffold Application
Case Study 1: Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors In a structure-based drug design campaign, a series of pyridine-2-methylamine derivatives were identified as potent inhibitors of MmpL3 for the treatment of tuberculosis. The lead compound from this series demonstrated high activity against drug-resistant clinical strains of M. tuberculosis and showed moderate liver microsomal stability. nih.gov This study underscores the utility of the pyridine-2-methylamine scaffold in developing anti-infective agents.
Case Study 2: Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors In the field of oncology, researchers developed potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase by incorporating a (pyridin-3-ylmethyl)amino group onto a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com The most promising compound, 12b , emerged as a highly potent inhibitor with low-nanomolar enzymatic and cellular efficacy. It also displayed favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, highlighting its promise as a lead compound for further development. mdpi.com This case demonstrates how the pyridine-methylamine moiety can be a critical pharmacophore for kinase inhibition.
Table 3: Summary of Case Study Findings for Related Scaffolds
| Compound/Series | Target | Key Findings | Reference |
|---|---|---|---|
| Pyridine-2-methylamine derivatives | MmpL3 (Tuberculosis) | Potent activity against H37Rv strain (MIC = 0.016 μg/mL) and MDR/XDR-TB strains. Moderate metabolic stability. | nih.gov |
This table is interactive. Click on the headers to sort the data.
These examples collectively validate the strategic importance of the pyridine-methylamine core, and by extension the this compound scaffold, as a valuable starting point for the discovery and optimization of new medicines across multiple disease areas.
Development of Dopamine (B1211576) Receptor Ligands
The this compound core is a key component in the architecture of selective ligands for dopamine receptors, particularly the D4 subtype. The dopamine D4 receptor is a target for neuropsychiatric conditions, and ligands with high selectivity are crucial for minimizing off-target effects. chemrxiv.org
A prominent example is the compound RBI-257 , a highly potent and selective dopamine D4 receptor antagonist. nih.gov RBI-257 incorporates the N-(3-isopropoxy-2-pyridinyl)-N-methyl moiety as a critical pharmacophore. In structure-activity relationship (SAR) studies, RBI-257, the p-iodobenzyl analog of another compound, U-101,958, demonstrated a significantly lower dissociation constant (Ki) and higher selectivity for D4 receptors over D2 and D3 subtypes. nih.gov This highlights the contribution of the scaffold to achieving high-affinity binding.
Research investigating the molecular interactions between D4-selective ligands and dopamine receptors has further underscored the importance of this scaffold. Studies using mutant D2 receptors revealed that specific amino acid residues create a microdomain that regulates ligand selectivity. nih.gov The ligand RBI-257 showed a dramatically increased affinity for a mutant D2 receptor where key amino acids were changed to match those of the D4 receptor. nih.gov This suggests that the this compound portion of the molecule interacts favorably within the specific binding pocket architecture of the D4 receptor, contributing to its high selectivity. The compound was found to be an antagonist at all receptors tested. nih.gov
Table 1: Binding Affinity (Ki, nM) of RBI-257 for Dopamine Receptor Subtypes
| Compound | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Dopamine D4 Ki (nM) | Reference |
|---|---|---|---|---|
| RBI-257 | >1000 | >1000 | 0.3 | nih.gov |
| U-101,958 | >1000 | >1000 | 2.7 | nih.gov |
Design of Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors
The pyridine-2-methylamine scaffold, a core component of this compound, has been identified as a promising framework for the development of novel antitubercular agents targeting the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acid precursors required for building the unique mycobacterial cell wall. nih.govencyclopedia.pub Inhibition of MmpL3 disrupts this process, leading to bacterial cell death, making it a validated and attractive target for new tuberculosis therapies. nih.gov
Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as highly potent MmpL3 inhibitors. nih.gov While research has not specifically detailed the this compound compound itself, the structure-activity relationship (SAR) studies of this class provide valuable insights. The potency of these inhibitors is strongly influenced by the substituents on the pyridine ring and the amine. A key finding is that antitubercular activity is positively correlated with lipophilicity (cLogP), as higher lipophilicity appears to enhance membrane permeability to reach the MmpL3 target. nih.gov
Furthermore, SAR studies have shown that bulky alkyl groups can be beneficial for activity. For instance, replacing a hydrogen atom with an isopropyl group at certain positions was found to better occupy a hydrophobic pocket within the MmpL3 binding site, enhancing inhibitory action. nih.gov This suggests that the isopropoxy group in the this compound scaffold would likely contribute favorably to both lipophilicity and steric interactions within the target's binding site, making it a rational motif for inclusion in future MmpL3 inhibitor designs. One potent compound from this class, compound 62, demonstrated high activity against drug-sensitive and multidrug-resistant (MDR/XDR) strains of M. tuberculosis. nih.govnih.gov
Table 2: Antitubercular Activity of Representative Pyridine-2-Methylamine Derivatives
| Compound | Description | MIC against M.tb H37Rv (μg/mL) | Reference |
|---|---|---|---|
| Compound 21 | Pyridine-2-methylamine-4-aryl derivative | 0.5-1 | nih.gov |
| Compound 25 | Pyridine-3-methylamine-5-aryl derivative | 0.5-1 | nih.gov |
| Compound 62 | Optimized Pyridine-2-methylamine derivative | 0.016 | nih.govnih.govresearchgate.net |
Emerging Research Paradigms and Future Perspectives for Pyridine Amine Chemistry
Integration of Artificial Intelligence and Machine Learning in Compound Design
| Compound | Structure | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Kinase Inhibitory Activity (IC50, nM) |
| (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine | 2.1 | 550 | 85 | |
| Analog 1 (4-fluoro) | 2.2 | 480 | 60 | |
| Analog 2 (5-chloro) | 2.7 | 210 | 45 | |
| Analog 3 (propoxy) | 2.4 | 400 | 95 | |
| Analog 4 (ethyl-amine) | 2.5 | 420 | 70 |
Disclaimer: The data in this table is theoretical and generated for illustrative purposes to represent the predictive capabilities of AI/ML models.
Advanced Spectroscopic and Structural Biology Techniques for Molecular Characterization (Theoretical Applications)
A thorough understanding of a molecule's three-dimensional structure and properties is crucial for rational drug design. Advanced analytical techniques provide the necessary data for this characterization.
Spectroscopic Techniques: For a molecule like this compound, a suite of spectroscopic methods would be employed for structural elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) would confirm the connectivity of the molecule. researchgate.netipb.pt For example, the ¹H NMR spectrum would be expected to show a characteristic doublet and septet for the isopropoxy group, a singlet or doublet for the methylamine (B109427) group, and distinct signals in the aromatic region for the three protons on the pyridine (B92270) ring. aip.org Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to unambiguously assign all proton and carbon signals and confirm the substitution pattern on the pyridine ring. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. nih.gov Tandem MS (MS/MS) would be used to analyze the fragmentation pattern, providing further structural evidence by showing the loss of fragments such as the isopropoxy or methylamine groups. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would identify the functional groups present. Characteristic vibrational frequencies for N-H bonds in the amine, C-O bonds of the ether, and C=C/C=N bonds of the pyridine ring would be expected. nih.gov
Structural Biology Techniques: To understand how this compound interacts with a biological target, structural biology methods are indispensable.
X-ray Crystallography: If the compound can be co-crystallized with its target protein, X-ray crystallography can provide an atomic-resolution 3D structure of the complex. researchgate.netacs.orgresearchgate.net This information is invaluable as it reveals the precise binding mode, including all hydrogen bonds and hydrophobic interactions, guiding further structure-based drug design efforts.
Molecular Docking: In the absence of a crystal structure, computational molecular docking can predict the preferred binding orientation of the compound within the active site of a target protein. nih.govdergipark.org.tr These simulations help to rationalize observed structure-activity relationships and generate hypotheses for new, improved analogs. nih.govsemanticscholar.org The increasing accuracy of AI-predicted protein structures, such as those from AlphaFold, provides high-quality receptor models for these docking studies, making the approach applicable to a wider range of biological targets. nih.gov
| Technique | Theoretical Data for this compound | Information Provided |
| ¹H NMR | Pyridine H's: ~8.0-7.0 ppm; Isopropoxy CH: ~4.6 ppm; Amine CH₂: ~3.8 ppm; Amine CH₃: ~2.5 ppm; Isopropoxy CH₃: ~1.3 ppm | Proton environment, connectivity (via coupling) |
| ¹³C NMR | Pyridine C's: ~160-120 ppm; Isopropoxy CH: ~72 ppm; Amine CH₂: ~50 ppm; Amine CH₃: ~35 ppm; Isopropoxy CH₃: ~22 ppm | Carbon skeleton |
| HRMS (ESI+) | [M+H]⁺ m/z: ~181.1335 | Elemental formula confirmation |
| FT-IR | ~3350 cm⁻¹ (N-H stretch); ~2970 cm⁻¹ (C-H stretch); ~1590 cm⁻¹ (C=C/C=N stretch); ~1100 cm⁻¹ (C-O stretch) | Functional group identification |
Disclaimer: The spectral data in this table are theoretical estimations and are for illustrative purposes only.
Opportunities for Novel Chemical Reactivity in Scaffold Modification
The ability to selectively modify the pyridine-amine scaffold is key to optimizing its biological activity. Modern synthetic organic chemistry offers a powerful toolkit for this purpose, moving beyond classical methods to more efficient and precise reactions.
The pyridine ring itself presents unique challenges and opportunities for functionalization due to its electron-deficient nature. beilstein-journals.orgbohrium.com
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). echemi.comstackexchange.comyoutube.com If a suitable leaving group were present on the ring of a precursor molecule, it could be displaced by a variety of nucleophiles to introduce new functional groups.
Direct C-H Functionalization: A major advance in synthetic chemistry is the development of transition-metal-catalyzed C-H functionalization (or activation). rsc.orgresearchgate.net These methods allow for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, avoiding the need for pre-functionalized starting materials. nih.gov For a scaffold like this compound, C-H functionalization could be used to introduce substituents at the C4, C5, or C6 positions of the pyridine ring, providing a highly efficient route to a diverse library of analogs. The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing group. beilstein-journals.orgresearchgate.net
Amine and Ether Modification: The exocyclic functional groups also provide handles for modification. The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to extend the side chain. The isopropoxy group, while generally stable, could be replaced by other alkoxy groups at the synthesis stage to probe the impact of steric bulk and electronics at that position.
These advanced synthetic strategies enable a systematic exploration of the chemical space around the core pyridine-amine scaffold, facilitating the fine-tuning of its pharmacological profile.
| Modification Site | Reaction Type | Potential New Functional Group | Predicted Effect on Properties |
| Pyridine C4 | C-H Arylation | Phenyl, Thienyl | Increase steric bulk, introduce new hydrophobic interactions |
| Pyridine C5 | C-H Trifluoromethylation | -CF₃ | Increase metabolic stability, alter electronic properties |
| Pyridine C6 | Nucleophilic Substitution | -CN, -OR', -NR'₂ | Modulate polarity and hydrogen bonding potential |
| Amine Nitrogen | Acylation | -C(O)R' | Introduce hydrogen bond acceptor, increase size |
| Amine Nitrogen | Reductive Amination | -CH₂R' | Extend side chain, introduce new basic or acidic groups |
Disclaimer: The predicted effects in this table are generalized for illustrative purposes.
Q & A
Q. What environmental fate studies are needed to assess atmospheric persistence and aerosol interactions?
- Methodological Answer : Deploy proton-transfer-reaction mass spectrometry (PTR-MS) for real-time gas-phase detection. For aerosol-phase analysis, ultrasonically extract filters with ultrapure water and quantify via ion chromatography . Model degradation pathways using kinetic Monte Carlo simulations, focusing on OH radical reactions (tropospheric half-life estimation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
